molecular formula C25H21FN2O5S B2663094 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 902521-17-9

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2663094
CAS RN: 902521-17-9
M. Wt: 480.51
InChI Key: WAGQIPGLUCSLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a sulfonyl group, and a quinolinone . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The presence of the quinolinone and sulfonyl groups could potentially allow for interesting electronic and steric interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer from its structure that it might undergo a variety of reactions. For example, the amide group could potentially undergo hydrolysis, and the sulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide and sulfonyl groups could potentially make it soluble in polar solvents .

Scientific Research Applications

Structural and Fluorescent Properties

Research on amide-containing isoquinoline derivatives, closely related to 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide, has shown that these compounds can form gels or crystalline solids when treated with various acids. These materials exhibit unique structural features and fluorescence properties, suggesting potential applications in material science and as fluorescent markers. For instance, some derivatives form host–guest complexes with enhanced fluorescence emission, useful for sensing and imaging applications (Karmakar, Sarma, & Baruah, 2007).

Neuroimaging and TSPO Imaging

Derivatives like 18F-labeled PET ligands based on similar quinolinone structures have been evaluated for their ability to image translocator protein (TSPO) in the brain, which is involved in neuroinflammation and neurodegeneration. These studies highlight the potential of such compounds in developing diagnostic tools for neurological diseases (Yui et al., 2010).

Antitumor Activity

Compounds with the quinazolinone-sulfonamide structure have demonstrated cytotoxic activity against various cancer cell lines, making them promising leads for the development of new anticancer drugs. The structural modifications in these molecules have shown to influence their anticancer activity, offering insights into the design of more effective therapeutic agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its biological activity and optimizing its structure for better efficacy and safety .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-2-33-19-12-13-22-21(14-19)25(30)23(34(31,32)20-6-4-3-5-7-20)15-28(22)16-24(29)27-18-10-8-17(26)9-11-18/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGQIPGLUCSLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

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